

# SR 142948: A Comparative Guide to Receptor Cross-Reactivity

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## Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

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**SR 142948** is a potent, non-peptide antagonist of neurotensin receptors, demonstrating high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.<sup>[1][2]</sup> This guide provides a comparative analysis of the cross-reactivity of **SR 142948** with other key receptors, supported by available experimental data. A comprehensive understanding of its selectivity profile is crucial for accurate interpretation of experimental results and for the development of novel therapeutics.

## Executive Summary

**SR 142948** exhibits high affinity and selectivity for neurotensin receptors, with  $K_i$  values in the low nanomolar range. While its interaction with the dopaminergic system has been a subject of investigation, direct high-affinity binding to dopamine or sigma receptors has not been demonstrated in publicly available broad-panel screening data. This high selectivity for neurotensin receptors makes **SR 142948** a valuable tool for studying the physiological and pathological roles of the neurotensin system.

## Cross-Reactivity Profile of SR 142948

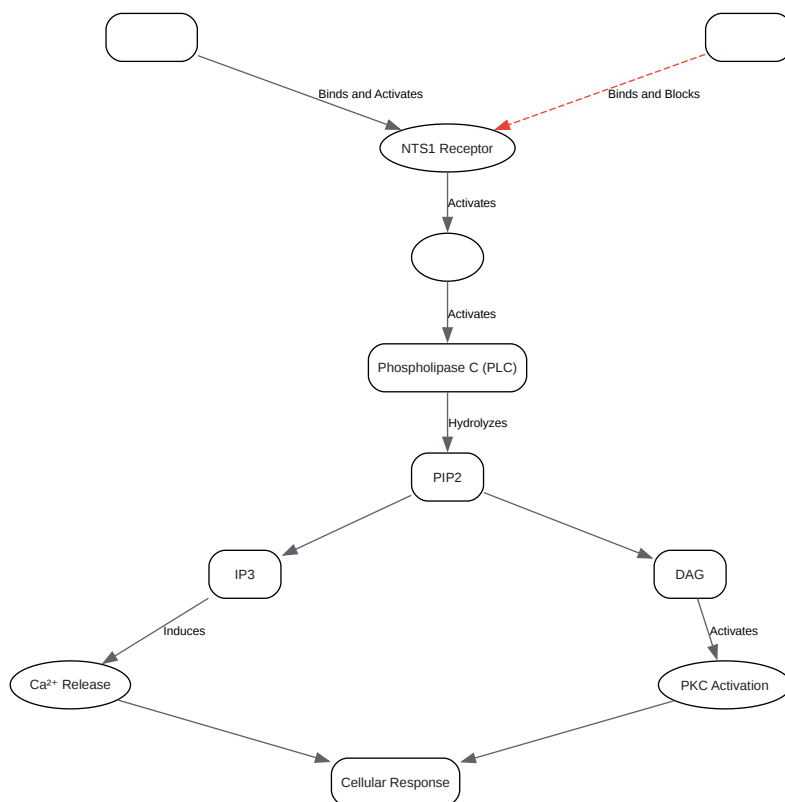
The following table summarizes the available quantitative data on the binding affinity of **SR 142948** for its primary targets and other receptors of interest.

Receptor	Ligand	Assay Type	Tissue/Cell Line	Ki (nM)	IC50 (nM)	Reference
Neurotensin 1 (NTS1)	SR 142948	Radioligand Binding	h-NTR1-CHO cells	< 10	1.19	<a href="#">[3]</a> <a href="#">[4]</a>
SR 142948	Radioligand Binding	HT-29 cells	-	0.32	<a href="#">[3]</a>	
SR 142948	Radioligand Binding	Adult rat brain	-	3.96	<a href="#">[3]</a>	
Neurotensin 2 (NTS2)	[3H]SR 142948A	Radioligand Binding	Rat Brain	4.8 (Kd)	-	<a href="#">[2]</a>
Dopamine Receptors	SR 142948	Not specified	Not specified	No data available	No data available	-
Sigma Receptors	SR 142948	Not specified	Not specified	No data available	No data available	-

Note: While specific Ki or IC50 values for dopamine and sigma receptors are not readily available in the public domain, the lack of such data in extensive screening profiles suggests a low affinity of **SR 142948** for these receptors.

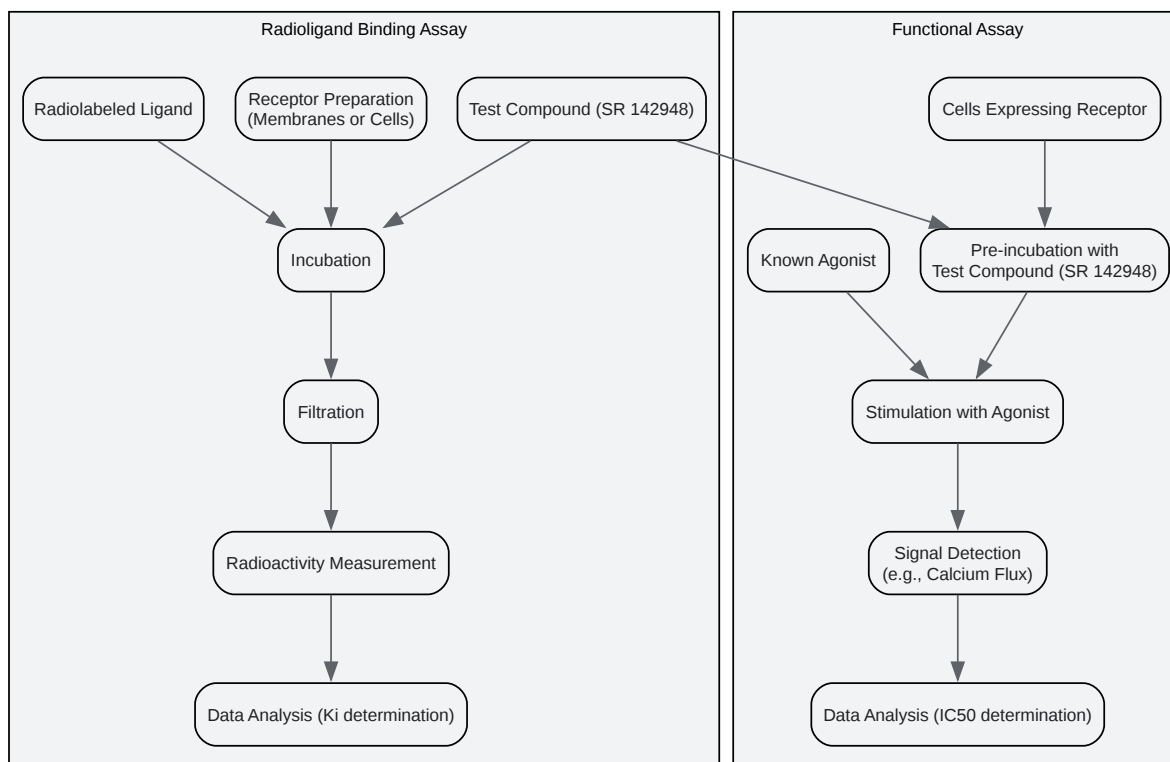
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the neurotensin receptor signaling pathway antagonized by **SR 142948** and a typical experimental workflow for assessing receptor cross-reactivity.



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**Figure 1.** Antagonism of the NTS1 receptor signaling pathway by **SR 142948**.



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**Figure 2.** Experimental workflow for assessing receptor cross-reactivity.

## Detailed Experimental Protocols

### Radioligand Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

- Receptor Source: Cell membranes or whole cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human NTS1).
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [<sup>3</sup>H]-Neurotensin).

- Test Compound: **SR 142948**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, and 0.1% BSA.
- Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

#### Procedure:

- Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its K<sub>d</sub>, and a range of concentrations of the unlabeled test compound (**SR 142948**).
- Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
- Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Calcium Mobilization Functional Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a known agonist, providing a functional measure of receptor blockade.

#### Materials:

- Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-hNTS1).
- Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
- Agonist: A known agonist for the target receptor (e.g., Neurotensin).
- Test Compound: **SR 142948**.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence plate reader with automated injection capabilities.

#### Procedure:

- Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
- Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (**SR 142948**) for a defined period.
- Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
- Agonist Stimulation: Inject the agonist into each well at a concentration that elicits a submaximal response (e.g., EC80).
- Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist's response.

## Conclusion

**SR 142948** is a highly selective antagonist for neurotensin receptors NTS1 and NTS2. The available data strongly indicates minimal cross-reactivity with other major receptor families at physiologically relevant concentrations. This high degree of selectivity underscores its utility as a precise pharmacological tool for elucidating the roles of the neurotensin system in health and disease. For definitive conclusions on its interaction with a broader range of targets, a comprehensive receptor screening panel, such as the Eurofins SafetyScreen, would be required. Researchers utilizing **SR 142948** can be confident in its targeted action on neurotensin receptors, provided that appropriate experimental controls are in place.

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## References

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